2-Amino-3-chloro-5-nitro-6-picoline

Overview

Description

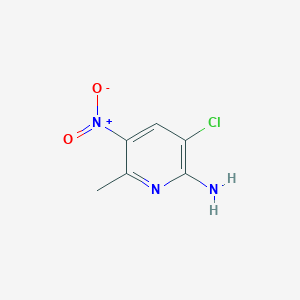

2-Amino-3-chloro-5-nitro-6-picoline is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol. It is a derivative of picoline, featuring an amino group, a chloro group, and a nitro group attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-nitro-6-picoline typically involves nitration and chlorination reactions. One common method is the nitration of 2-amino-3-chloro-6-picoline using nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions must be carefully monitored to avoid over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated control systems helps maintain the reaction parameters within the desired range, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-nitro-6-picoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group results in the formation of 2-amino-3-chloro-6-picoline.

Substitution: Substitution reactions can produce a variety of substituted picolines depending on the nucleophile used.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 2-amino-3-chloro-5-nitro-6-picoline can be achieved through several methods, which often involve the nitration and chlorination of pyridine derivatives. For instance, the diazotation of 2-amino-3(5)-nitro-6-picolines has been documented as a method for producing various nitropyridine derivatives with high yields . This compound serves as a precursor for synthesizing more complex nitrogen-containing heterocycles that are valuable in medicinal chemistry.

Research indicates that this compound exhibits notable biological properties. Its derivatives have been studied for their potential as:

- Antimicrobial Agents : The compound has shown effectiveness against various pathogens, making it a candidate for agricultural applications to control plant diseases .

- Pharmaceutical Intermediates : It plays a role in the synthesis of pharmaceuticals, particularly those targeting viral infections and other diseases. For example, related compounds have been utilized in the production of HIV reverse transcriptase inhibitors .

Agrochemical Applications

The compound's utility extends to agriculture, where it acts as an intermediate in the synthesis of agrochemicals. Its derivatives have demonstrated efficacy in inhibiting harmful microorganisms that affect crops. For instance, testing has shown that certain formulations containing this compound can effectively control fungal pathogens like Sphaerotheca fuliginea and Rhizoctonia solani at concentrations as low as 100 ppm .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common agricultural pathogens. The results indicated a complete control value against Sphaerotheca fuliginea, highlighting its potential as a biopesticide .

Case Study 2: Synthesis Pathways

Research on synthetic pathways involving this compound has revealed efficient methods for producing various derivatives through vicarious nucleophilic substitution (VNS) techniques. These methods yield high purity and can be scaled for industrial applications .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for antiviral compounds | Key in synthesizing HIV inhibitors |

| Agriculture | Biopesticide formulation | Effective against specific fungal pathogens |

| Organic Synthesis | Precursor for nitropyridine derivatives | High yield synthesis methods available |

Mechanism of Action

The mechanism by which 2-Amino-3-chloro-5-nitro-6-picoline exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, influencing biological processes. For example, the nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

2-Amino-3-chloro-6-picoline

2-Amino-5-chloro-3-nitro-6-picoline

2-Amino-5-chloro-6-picoline

2-Amino-3-nitro-6-picoline

Biological Activity

2-Amino-3-chloro-5-nitro-6-picoline (CAS No. 56960-81-7) is a heterocyclic compound belonging to the class of nitropyridines. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN3O2. Its structure features a pyridine ring with amino, chloro, and nitro substituents, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may influence cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its structural components that facilitate interaction with bacterial cell membranes or intracellular targets .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as an effective antibacterial agent .

Anticancer Properties

Another study investigated the anticancer properties of this compound using human cancer cell lines. The compound was found to induce apoptosis in MCF cell lines at a concentration that resulted in significant tumor growth suppression in animal models. The observed IC50 values suggest that it may serve as a promising candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-Amino-3-chloro-5-nitro-6-picoline, and what factors critically affect reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step functionalization of picoline derivatives. Key steps include nitration, chlorination, and amination. For example, analogous routes (e.g., for 4-amino-5-fluoro-3-chloro-6-substituted picolinates) use trifluoroacetic acid, substituted anilines, and controlled reaction conditions (80°C, acid catalysis with H₂SO₄) to direct regioselectivity . Critical parameters include:

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates.

- Stoichiometry : Excess amines (e.g., p-methoxyaniline) ensure complete imidoyl chloride formation .

- Catalysts : Triarylphosphines enhance electrophilic substitution efficiency.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer : Use a combination of:

- Melting Point (mp) Analysis : Compare observed mp ranges with literature values (e.g., analogous compounds like 5-amino-2-chloro-3-picoline: mp 93–98°C ).

- Spectroscopy :

- ¹H/¹³C NMR : Resolve substitution patterns (e.g., aromatic protons in pyridine rings).

- IR Spectroscopy : Identify nitro (-NO₂) and amino (-NH₂) functional groups.

- Mass Spectrometry : Confirm molecular weight (e.g., C₆H₆ClN₃O₂: ~187.59 g/mol).

- Cross-Validation : Discrepancies in NMR/IR data require repeating experiments under standardized conditions or using X-ray crystallography .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration and chlorination in the synthesis of this compound derivatives?

- Methodological Answer :

- Directing Groups : Use electron-donating groups (e.g., -NH₂) to orient nitration/chlorination to specific positions. For example, the amino group in 2-amino-6-picoline (mp 40–45°C ) directs electrophiles to the para position.

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactive sites .

- Experimental Screening : Test nitrating agents (HNO₃/H₂SO₄ vs. acetyl nitrate) and chlorination methods (SOCl₂ vs. Cl₂ gas) to optimize yield .

Q. What methodologies are recommended for investigating tautomeric behavior or polymorphic forms of this compound under varying conditions?

- Methodological Answer :

- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to detect tautomeric equilibria (e.g., keto-enol shifts).

- Powder X-ray Diffraction (PXRD) : Identify polymorphs by comparing diffraction patterns with known crystal structures .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and phase transitions (e.g., melting points: 147–157°C for 6-amino-5-nitro-2-picoline ).

Q. How should researchers design experiments to resolve contradictions in reported bioactivity or catalytic properties of this compound?

- Methodological Answer :

- Systematic Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, purity >97% ).

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic studies to trace reaction pathways and validate hypotheses .

Q. Data Contradiction Analysis

Q. What frameworks guide the interpretation of conflicting data in studies involving this compound?

- Methodological Answer :

- PICO(T) Framework : Structure research questions around Population (compound variants), Intervention (synthetic modifications), Comparison (alternative routes), Outcome (yield/purity), and Timeframe (reaction duration) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on eco-friendly synthesis over incremental yield improvements .

- Longitudinal Studies : Track compound stability over time (e.g., via accelerated aging tests) to reconcile short-term vs. long-term property discrepancies .

Properties

IUPAC Name |

3-chloro-6-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXCWOVRMIHTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482443 | |

| Record name | 2-Amino-3-chloro-5-nitro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56960-81-7 | |

| Record name | 3-Chloro-6-methyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56960-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chloro-5-nitro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.